molecular formula C25H21ClN6 B3035976 3-(4-Chlorophenyl)-5-(4-phenylpiperazino)[1,2,4]triazolo[4,3-c]quinazoline CAS No. 338793-00-3

3-(4-Chlorophenyl)-5-(4-phenylpiperazino)[1,2,4]triazolo[4,3-c]quinazoline

Cat. No. B3035976
CAS RN: 338793-00-3
M. Wt: 440.9 g/mol
InChI Key: NSLHFSLBMBVMGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the quinazoline ring, followed by the introduction of the triazole and piperazine rings. The chlorophenyl and phenylpiperazino groups would likely be introduced through substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the fused ring system, along with the attached phenyl and piperazine groups. The chlorine atom on the phenyl ring would add an element of polarity to the molecule .


Chemical Reactions Analysis

Triazoloquinazolines can participate in a variety of chemical reactions, particularly those involving the triazole ring. These can include reactions with electrophiles and nucleophiles, as well as various types of cycloaddition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of the chlorine atom would likely make the compound somewhat polar, while the multiple ring systems would likely result in a relatively high molecular weight .

Scientific Research Applications

H1-Antihistaminic Activity

A significant application of triazoloquinazoline derivatives is their role as H1-antihistaminic agents. For instance, novel compounds like 4-(3-ethylphenyl)-1-substituted-4H-[1,2,4]triazolo[4,3-a] quinazolin-5-ones have been synthesized and tested for their in vivo H1-antihistaminic activity, showing significant protection against histamine-induced bronchospasm in guinea pigs. These compounds, such as 4-(3-ethylphenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one, have shown to be more potent than standard antihistamines like chlorpheniramine maleate, with negligible sedation effects (Alagarsamy et al., 2009).

Antimicrobial and Nematicidal Properties

Triazoloquinazoline derivatives have also been investigated for their antimicrobial and nematicidal properties. A study involving a series of 2-aryl/heteryl-3-(5-phenyl[1,2,4]triazolo[4,3-c]quinazolin-3-yl)-1,3-thiazolidin-4-ones demonstrated significant antimicrobial activity against various bacterial and fungal strains. These compounds also exhibited nematicidal activity against certain nematodes, highlighting their potential as antimicrobial and nematicidal agents (Reddy et al., 2016).

Cytotoxic Effects on Cancer Cell Lines

In cancer research, certain triazoloquinazoline derivatives have shown cytotoxic effects on tumor cell lines. For example, the compound 3-(5-nitro-2-thienyl)-9-chloro-5-morpholin-4-yl[1,2,4]triazolo[4,3-c]quinazoline was found to be effective in primary cytotoxic screenings, displaying significant cytotoxic and antiproliferative activities against human tumor cell lines such as HeLa. This highlights the potential of triazoloquinazoline derivatives in cancer treatment (Ovádeková et al., 2005).

Fluorescent Properties and Chemical Analysis

Another fascinating application is in the field of fluorescence and chemical analysis. Amino-[1,1']-biphenyl-containing 3-aryl-[1,2,4]triazolo[4,3-c]quinazoline derivatives have been designed with fluorescent properties. These compounds emit a broad range of wavelengths and display fluorescent quantum yields of up to 94% in certain solutions, making them useful in photophysical studies and potential applications in chemical sensing (Kopotilova et al., 2023).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many triazoloquinazolines have been studied for their potential as kinase inhibitors, which could make them useful in the treatment of cancer .

Future Directions

Future research on this compound could involve further exploration of its potential uses, particularly in the field of medicine. Studies could also be conducted to better understand its physical and chemical properties, as well as its safety profile .

properties

IUPAC Name

3-(4-chlorophenyl)-5-(4-phenylpiperazin-1-yl)-[1,2,4]triazolo[4,3-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN6/c26-19-12-10-18(11-13-19)23-28-29-24-21-8-4-5-9-22(21)27-25(32(23)24)31-16-14-30(15-17-31)20-6-2-1-3-7-20/h1-13H,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSLHFSLBMBVMGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC4=CC=CC=C4C5=NN=C(N53)C6=CC=C(C=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)-5-(4-phenylpiperazino)[1,2,4]triazolo[4,3-c]quinazoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-Chlorophenyl)-5-(4-phenylpiperazino)[1,2,4]triazolo[4,3-c]quinazoline

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